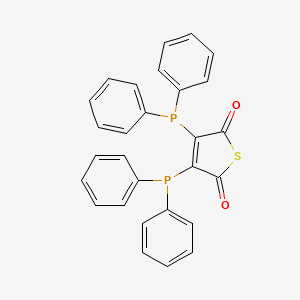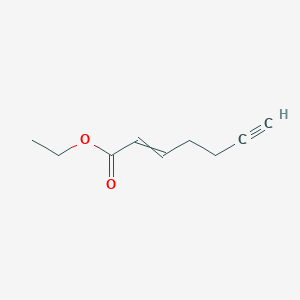
3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is a complex organic compound that belongs to the class of pyridinethiols. These compounds are characterized by the presence of a pyridine ring bonded to a thiol group. The specific structure of this compound includes additional functional groups such as dimethoxy and pyrimidinyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the thiol group and other functional groups. Common reagents used in these reactions include pyridine derivatives, thiolating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions may target the pyrimidinyl or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions may introduce new functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinethiol: A simpler analog with a pyridine ring and a thiol group.
6-Methyl-2-pyridinethiol: Similar structure but lacks the dimethoxy and pyrimidinyl groups.
2,4-Dimethoxy-6-pyrimidinylamine: Contains the pyrimidinyl and dimethoxy groups but lacks the pyridine and thiol components.
Uniqueness
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
55740-62-0 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
2-[(2,6-dimethoxypyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C12H14N4O2S/c1-7-4-5-8(19)11(13-7)14-9-6-10(17-2)16-12(15-9)18-3/h4-6,19H,1-3H3,(H,13,14,15,16) |
Clave InChI |
PUSBZEZQSRLMEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)

![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)


![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)

![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

